![molecular formula C14H14N2O B2804275 3-amino-2-methyl-N-phenylbenzamide CAS No. 926248-76-2](/img/structure/B2804275.png)
3-amino-2-methyl-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-2-methyl-N-phenylbenzamide is a chemical compound with the CAS Number: 926248-76-2 . It has a molecular weight of 226.28 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C14H14N2O/c1-10-12(8-5-9-13(10)15)14(17)16-11-6-3-2-4-7-11/h2-9H,15H2,1H3,(H,16,17)
. This code provides a specific textual representation of the molecule’s structure. Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Its melting point is between 145-149°C .Scientific Research Applications
Psycho- and Neurotropic Properties
Research has explored the psycho- and neurotropic effects of compounds related to 3-amino-2-methyl-N-phenylbenzamide. A study highlights the evaluation of novel compounds for their sedative, anti-amnesic, anti-anxiety, and antihypoxic effects, indicating potential applications in neurological and psychological disorders (Podolsky, Shtrygol’, & Zubkov, 2017).
Synthetic Processes
The development of synthetic processes for compounds structurally related to this compound is a significant area of research. Studies have documented methodologies for synthesizing N-phenylbenzamide derivatives with high yields, demonstrating the compound's versatility in chemical synthesis (Mao Duo, 2000).
Antiviral Activities
N-phenylbenzamide derivatives, including those similar to this compound, have been synthesized and evaluated for their antiviral activities. Specifically, their efficacy against Enterovirus 71 (EV 71) has been investigated, identifying promising compounds for further drug development (Ji et al., 2013).
Antibacterial and Antifungal Activities
The synthesis and evaluation of N-phenylbenzamide derivatives for their antibacterial and antifungal properties represent another significant area of research application. These studies have led to the identification of compounds with potential as new medicines to address antibiotic and antifungal resistance (Sulistyowaty et al., 2023).
Catalysis and Organic Synthesis
The role of this compound derivatives in catalysis and organic synthesis has been explored, with studies detailing efficient synthetic methods for novel compounds using environmentally friendly conditions (Satyanarayana et al., 2021).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it include H302, H312, H315, H319, H332, and H335 . These codes indicate that the compound may be harmful if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
3-amino-2-methyl-N-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-12(8-5-9-13(10)15)14(17)16-11-6-3-2-4-7-11/h2-9H,15H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQCVQGZMCIKOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)C(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.